molecular formula C19H20ClN2O4P B11415271 Dimethyl {2-(4-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11415271
M. Wt: 406.8 g/mol
InChI Key: IXIBCHLRZIMGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a phosphonate group, an oxazole ring, and substituted phenyl groups. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Substitution Reactions:

    Phosphonate Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the phenyl rings and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL [2-(4-BROMOPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
  • DIMETHYL [2-(4-FLUOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE
  • DIMETHYL [2-(4-METHOXYPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE

Uniqueness

The uniqueness of DIMETHYL [2-(4-CHLOROPHENYL)-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific substitution pattern and the presence of the phosphonate group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H20ClN2O4P

Molecular Weight

406.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-dimethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C19H20ClN2O4P/c1-13-4-6-14(7-5-13)12-21-18-19(27(23,24-2)25-3)22-17(26-18)15-8-10-16(20)11-9-15/h4-11,21H,12H2,1-3H3

InChI Key

IXIBCHLRZIMGHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=C(C=C3)Cl)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.